Z-Gly-gln-OH
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Overview
Description
Z-Gly-gln-OH: N-α-carbobenzyloxy-L-glutaminylglycine , is a synthetic dipeptide composed of glycine and glutamine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of the glutamine residue. This compound is commonly used in peptide synthesis and biochemical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Z-Gly-gln-OH typically begins with L-glutamine and glycine.
Protection of Amino Group: The amino group of L-glutamine is protected using a benzyloxycarbonyl (Z) group to prevent unwanted side reactions.
Coupling Reaction: The protected L-glutamine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the Z-protecting group under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-Gly-gln-OH can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the compound, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Z-Gly-gln-OH is used as a building block in the synthesis of longer peptides and proteins.
Bioconjugation: It serves as a linker in the conjugation of peptides to other molecules, such as drugs or fluorescent labels.
Biology:
Enzyme Substrate: It is used as a substrate in enzymatic assays to study the activity of proteases and peptidases.
Cell Culture: The compound is utilized in cell culture media to study the effects of dipeptides on cell growth and metabolism.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic applications, including as a prodrug or a drug delivery vehicle.
Diagnostics: It is used in diagnostic assays to detect enzyme activity or protein interactions.
Industry:
Biotechnology: The compound is employed in the production of recombinant proteins and peptides.
Pharmaceuticals: It is used in the formulation of peptide-based drugs and therapeutic agents.
Mechanism of Action
Molecular Targets and Pathways: Z-Gly-gln-OH exerts its effects primarily through interactions with enzymes and proteins. It acts as a substrate for proteases and peptidases, which cleave the peptide bond between glycine and glutamine. This cleavage releases the active form of the compound, which can then participate in various biochemical pathways. The benzyloxycarbonyl group provides stability and protects the amino group from unwanted reactions, ensuring targeted delivery and controlled release.
Comparison with Similar Compounds
N-carbobenzyloxy-L-glutamine (Z-Gln-OH): Similar structure but lacks the glycine residue.
N-carbobenzyloxy-L-glutamylglycine (Z-Glu-Gly-OH): Contains glutamic acid instead of glutamine.
N-carbobenzyloxy-L-alanylglycine (Z-Ala-Gly-OH): Contains alanine instead of glutamine.
Uniqueness:
Z-Gly-gln-OH: is unique due to the presence of both glycine and glutamine residues, which confer specific biochemical properties. The combination of these amino acids allows for targeted interactions with enzymes and proteins, making it a valuable tool in peptide synthesis and biochemical research.
Properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(21)22)18-13(20)8-17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,23)(H,18,20)(H,21,22)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMPQNRKDGXXFG-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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